molecular formula C8H11ClN2O2 B2549005 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid;hydrochloride CAS No. 2551119-78-7

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid;hydrochloride

Cat. No. B2549005
CAS RN: 2551119-78-7
M. Wt: 202.64
InChI Key: BUCIVOHPVKBBAX-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid is a chemical compound that has been the subject of various studies due to its potential biological activities. Research has shown that derivatives of this compound exhibit significant anti-inflammatory properties, which could be beneficial in the development of new therapeutic agents .

Synthesis Analysis

The synthesis of 1-aryl and 2-aryl derivatives of 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids has been achieved through the condensation of phenylhydrazine with a 2-(hydroxymethylene)cyclohexanone-4-carboxylate . Another approach for synthesizing related compounds involves the reaction of diethyl oxocyclohexanedicarboxylates to produce isomeric 4,5,6,7-tetrahydro-3-oxo-2H-indazolecarboxylic acids, which can further undergo dimerization in the presence of neutral iodine . Additionally, a series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized from cyclic β-keto esters, confirming the indazole structure through various spectroscopic methods .

Molecular Structure Analysis

The molecular structure of the synthesized indazole derivatives has been confirmed using 1H, 13C NMR, and IR spectra. Advanced techniques such as HMBC, HSQC, COSY, and NOESY have been employed to study the stereochemistry and confirm the structure of these compounds, particularly the six-membered ring of the fused indazoles .

Chemical Reactions Analysis

The indazole derivatives have been shown to participate in various chemical reactions. For instance, the ethyl tetrahydro-3-oxoindazolecarboxylates can dimerize to form bis-indazolyl compounds . Moreover, the chemistry of related triazole compounds has been explored, with the synthesis of 5-amino-1,2,3-triazole-4-carboxylates being used to create triazole-based scaffolds, which are important in the development of peptidomimetics and biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid derivatives, such as their pKa values, have been reported, which are essential for understanding their behavior in biological systems . The anti-inflammatory activity of these compounds has been quantified using the carrageenan edema test, with the most active compound exhibiting an ED50 value of 3.5 mg/kg . The fluorescence lifetime values of related coordination polymers have also been measured, providing insights into their photoluminescence properties .

Scientific Research Applications

Corrosion Inhibition

  • Application in Corrosion Protection : A study found that certain derivatives, such as 4H-1,2,4-triazole derivatives, are effective in protecting mild steel from corrosion in hydrochloric acid solutions. This suggests potential applications for 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid derivatives in industrial corrosion inhibition (Bentiss et al., 2007).

Synthesis and Chemical Reactions

  • In Cross-Coupling Reactions : Research indicates the utility of carboxylic acid anion moieties, like those in 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid, as directing groups in cross-coupling reactions to produce substituted acids and triazoles, which are valuable in organic synthesis (Houpis et al., 2010).

Material Science

  • In Coordination Polymers : A study utilized a tetracarboxylic acid incorporating a triazole group in the construction of coordination polymers, demonstrating the potential of similar compounds like 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid in material science, particularly for creating porous materials with unique properties (Wang et al., 2016).

Anti-inflammatory Applications

  • Anti-inflammatory Actions : A specific study on 4,5,6,7-tetrahydroindazole-5-carboxylic acids highlighted their potential in exhibiting significant anti-inflammatory activities, which could inform the development of new therapeutic agents (Nagakura et al., 1979).

Pharmacological Potential

  • Analgesic and Anti-inflammatory Activities : Research on 1-Phenyl-1H-indazole derivatives, which are structurally related to 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid, demonstrated promising analgesic and anti-inflammatory activities, suggesting potential pharmacological applications (Mosti et al., 1992).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, indazole derivatives are known to have various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities .

Future Directions

The medicinal properties of indazole, the family to which this compound belongs, are expected to be explored in the near future for the treatment of various pathological conditions . Furthermore, programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c11-8(12)5-1-2-7-6(3-5)4-9-10-7;/h4-5H,1-3H2,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUCIVOHPVKBBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)C=NN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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